
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is an organosulfur compound that features a pyridine ring substituted with a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide typically involves the reaction of 2-chloro-6-methylpyridine with a suitable sulfur-containing reagent. One common method is the reaction of 2-chloro-6-methylpyridine with potassium sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanide group to thiols or other sulfur-containing species.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of agrochemicals, such as pesticides and herbicides, as well as in materials science for the development of novel materials with specific properties.
作用機序
The mechanism of action of Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a biological process.
類似化合物との比較
Similar Compounds
Sulfonamides: These compounds also contain sulfur-nitrogen bonds and are widely used in pharmaceuticals.
Sulfinamides: Similar to sulfonamides but with a different oxidation state of sulfur.
Sulfenamides: These compounds are used in the rubber industry as accelerators for vulcanization.
Uniqueness
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.
特性
分子式 |
C6H5ClKNS |
|---|---|
分子量 |
197.73 g/mol |
IUPAC名 |
potassium;2-chloro-6-methylpyridine-3-thiolate |
InChI |
InChI=1S/C6H6ClNS.K/c1-4-2-3-5(9)6(7)8-4;/h2-3,9H,1H3;/q;+1/p-1 |
InChIキー |
WHTZRGVJZQSQOU-UHFFFAOYSA-M |
正規SMILES |
CC1=NC(=C(C=C1)[S-])Cl.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



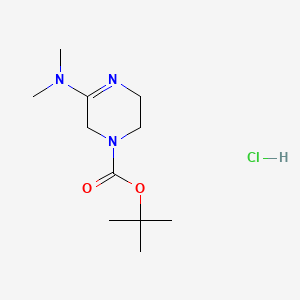
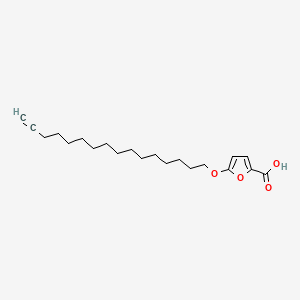
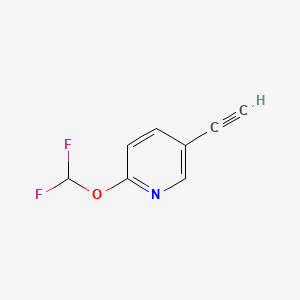
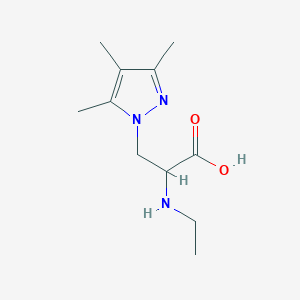
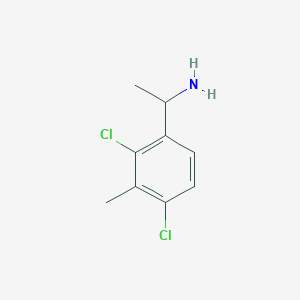
![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)


![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)

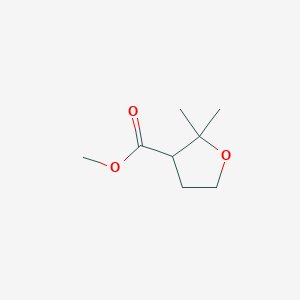

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)
